molecular formula C22H15N3O2S B12923019 3-(5-Methoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one CAS No. 918154-63-9

3-(5-Methoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one

Cat. No.: B12923019
CAS No.: 918154-63-9
M. Wt: 385.4 g/mol
InChI Key: IMFQLRJEQYJKQT-UHFFFAOYSA-N
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Description

3-(5-Methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure substituted with a methoxybenzothiazole and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with an appropriate aldehyde to form an intermediate Schiff base, which is then cyclized to form the quinazolinone core. The methoxy group is introduced via methylation of the hydroxyl group on the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(5-Methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes in cancer cells, ultimately inducing apoptosis. The compound may also interfere with signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one stands out due to its unique combination of a quinazolinone core with a methoxybenzothiazole and phenyl group. This structure imparts a distinct set of chemical and biological properties, making it a versatile compound for various research applications .

Properties

CAS No.

918154-63-9

Molecular Formula

C22H15N3O2S

Molecular Weight

385.4 g/mol

IUPAC Name

3-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one

InChI

InChI=1S/C22H15N3O2S/c1-27-15-11-12-19-18(13-15)24-22(28-19)25-20(14-7-3-2-4-8-14)23-17-10-6-5-9-16(17)21(25)26/h2-13H,1H3

InChI Key

IMFQLRJEQYJKQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5

Origin of Product

United States

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